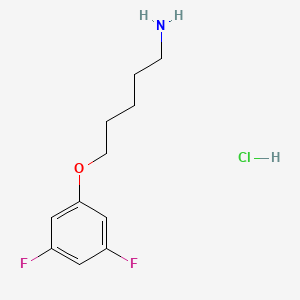

5-(3,5-Difluorophenoxy)pentan-1-amine hydrochloride

CAS No.: 1864057-14-6

Cat. No.: VC2881106

Molecular Formula: C11H16ClF2NO

Molecular Weight: 251.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1864057-14-6 |

|---|---|

| Molecular Formula | C11H16ClF2NO |

| Molecular Weight | 251.7 g/mol |

| IUPAC Name | 5-(3,5-difluorophenoxy)pentan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H15F2NO.ClH/c12-9-6-10(13)8-11(7-9)15-5-3-1-2-4-14;/h6-8H,1-5,14H2;1H |

| Standard InChI Key | RMUFOQLQFLKRJY-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1F)F)OCCCCCN.Cl |

| Canonical SMILES | C1=C(C=C(C=C1F)F)OCCCCCN.Cl |

Introduction

Chemical Identity and Basic Properties

5-(3,5-Difluorophenoxy)pentan-1-amine hydrochloride is identified by its chemical formula C₁₁H₁₆ClF₂NO and has a molecular weight of 251.7 g/mol . It belongs to the class of functionalized amines and contains key structural elements that make it interesting for chemical research applications.

Identification Parameters

The compound is registered in chemical databases with specific identifiers to facilitate research and commercial transactions. Interestingly, there appears to be some inconsistency in the reported CAS registry numbers across various sources.

The discrepancy in CAS numbers (1864057-14-6 vs. 1864058-01-4) across different sources suggests potential variations in the registration process or possibly different salt forms of the same parent compound . This inconsistency merits attention from researchers seeking to work with this specific compound.

Structural Features

The compound features a distinctive chemical architecture that contributes to its potential utility in various applications:

-

A pentane carbon chain that serves as the backbone of the molecule

-

A 3,5-difluorophenoxy group attached at one end of the pentane chain

-

A primary amine functional group at the opposite end of the chain

-

The hydrochloride salt form, which enhances stability and solubility properties

The presence of the difluorophenoxy group introduces specific electron-withdrawing characteristics to the molecule, while the terminal amine provides a site for potential hydrogen bonding and further chemical reactions.

Physical and Chemical Properties

Solubility and Stability

As a hydrochloride salt of an amine, the compound is expected to exhibit:

-

Enhanced water solubility compared to its free amine form

-

Good stability under normal laboratory storage conditions

-

Compatibility with common organic solvents, particularly polar protic solvents

The salt form generally provides advantages for handling, storage, and formulation compared to the free amine, which may explain its commercial availability in this form.

Commercial sources typically provide the compound with documentation including certificates of analysis (CoA), safety data sheets (SDS), and analytical data such as NMR and HPLC results .

Research Context and Related Compounds

Structural Analogs and Derivatives

Several structurally related compounds appear in the chemical literature, suggesting a broader family of molecules with potentially similar applications:

-

The parent compound, 1-[(5-Aminopentyl)oxy]-3,5-difluorobenzene (CID 62785213)

-

Compounds with similar difluorophenoxy moieties but different linking groups or functional groups

These structural relationships may provide context for understanding the potential applications and properties of 5-(3,5-Difluorophenoxy)pentan-1-amine hydrochloride .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume